![molecular formula C8H18ClNS B1448894 4-[(Methylsulfanyl)methyl]cyclohexan-1-amine hydrochloride CAS No. 2206609-22-3](/img/structure/B1448894.png)

4-[(Methylsulfanyl)methyl]cyclohexan-1-amine hydrochloride

Descripción general

Descripción

Molecular Structure Analysis

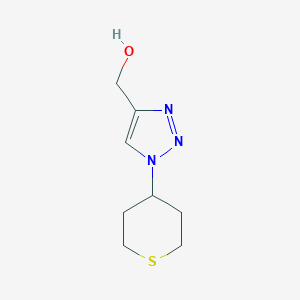

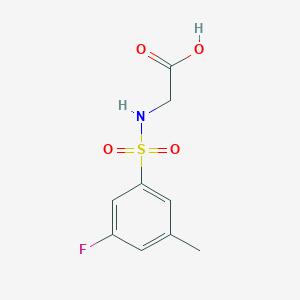

The InChI code for this compound is 1S/C8H17NS.ClH/c1-10-6-7-2-4-8(9)5-3-7;/h7-8H,2-6,9H2,1H3;1H . This code represents the molecular structure of the compound. The compound has a molecular weight of 195.76 .

Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 195.76 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources I accessed.

Aplicaciones Científicas De Investigación

Oxidation of Cyclohexane

Cyclohexane oxidation is a key chemical reaction for producing cyclohexanol and cyclohexanone, collectively known as ketone–alcohol (KA) oil, which are primary feedstocks for nylon 6 and nylon 6,6 productions. Studies have explored various catalysts and reaction conditions to enhance the selectivity and conversion rates of cyclohexane to KA oil. Metal and metal oxide catalysts have shown promising results, with gold nanoparticles supported on silica performing with high selectivity and good conversion rates. The addition of hydrochloric acid has been found effective in enhancing photocatalytic oxidation processes, highlighting the intricate balance of reagents and conditions in optimizing cyclohexane oxidation (Abutaleb & Ali, 2021).

Catalytic Oxidation of Cyclohexene

Cyclohexene oxidation is another area of interest due to the multiple potential reaction sites and variable oxidation depths, leading to a mixture of products with different oxidation states and functional groups. This process is significant for synthesizing broadly used intermediates in the chemical industry. Recent advances have been made in selective oxidation processes, aiming to control the reaction to afford targeted products selectively. The advances in this area reflect the ongoing efforts to refine the synthesis processes for efficiency and selectivity (Cao et al., 2018).

Application in Carbohydrate Polymers

Research on xylan derivatives, a type of carbohydrate polymer, has shown potential applications in various fields, including drug delivery and as paper strength additives. The chemical modification of xylan to produce ethers and esters with specific properties depends on the functional groups, substitution degree, and pattern. This area of research underscores the versatility of chemical compounds in enhancing the properties and applications of biopolymers, potentially relevant to the manipulation and application of "4-[(Methylsulfanyl)methyl]cyclohexan-1-amine hydrochloride" in similar contexts (Petzold-Welcke et al., 2014).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to prevent exposure and response measures in case of exposure .

Propiedades

IUPAC Name |

4-(methylsulfanylmethyl)cyclohexan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NS.ClH/c1-10-6-7-2-4-8(9)5-3-7;/h7-8H,2-6,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXDLNSDSQMVOFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCC1CCC(CC1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Hydroxy-2-azaspiro[4.5]decan-3-one](/img/structure/B1448816.png)

![4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine-3-carboxylic acid hydrochloride](/img/structure/B1448817.png)

![hexahydro-1H-furo[3,4-c]pyran-1-carboxylic acid](/img/structure/B1448818.png)

![tert-butyl 3',4'-dihydro-2'H-spiro[piperidine-3,1'-pyrrolo[1,2-a]pyrazine]-1-carboxylate](/img/structure/B1448832.png)

![5H,6H,7H-cyclopenta[b]pyridine-2-carbaldehyde](/img/structure/B1448833.png)

![4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyrazin-3-ylmethanol hydrochloride](/img/structure/B1448834.png)